Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of this compound comprises a bicyclic imidazo[1,2-a]pyridine system, where the pyridine ring is fused with an imidazole moiety. Key substituents include:
- Amino group (-NH₂) at position 3, which participates in hydrogen bonding and resonance stabilization.
- Trifluoromethyl group (-CF₃) at position 5, a strong electron-withdrawing substituent that enhances lipophilicity and metabolic stability.
- Ethyl ester (-COOEt) at position 2, contributing to solubility in organic solvents and serving as a synthetic handle for further derivatization.
Crystallographic studies of analogous imidazo[1,2-a]pyridine derivatives reveal planar fused-ring systems with bond lengths consistent with aromatic delocalization. For example, in 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione, X-ray diffraction confirmed a C-S bond length of 1.684 Å and a fused-ring system with bond alternation indicative of π-conjugation. Similar planar geometry is expected for the target compound, with the trifluoromethyl group adopting a perpendicular orientation to minimize steric hindrance.
Table 1: Key Bond Lengths and Angles in Imidazo[1,2-a]Pyridine Derivatives
The ethyl ester group introduces slight non-planarity due to steric interactions between the ester oxygen and adjacent hydrogen atoms. This distortion is mitigated by resonance between the ester carbonyl and the imidazole nitrogen, as evidenced by shortened C=O bond lengths (~1.21 Å) in related compounds.
Electronic Configuration and Resonance Stabilization
The electronic structure of this compound is governed by the interplay of its substituents:
- Trifluoromethyl Group : The -CF₃ moiety exerts a strong inductive (-I) effect, withdrawing electron density from the pyridine ring. This polarizes the π-system, increasing electrophilicity at positions 6 and 8 of the fused ring.
- Amino Group : The -NH₂ group donates electrons via resonance (+R), creating a localized electron-rich region at position 3. This duality generates a push-pull electronic configuration that stabilizes the molecule through intramolecular charge transfer (ICT).
- Ethyl Ester : The ester carbonyl participates in conjugation with the imidazole nitrogen, forming a quasi-aromatic system that extends across the fused rings.
Resonance Hybridization
- The imidazole nitrogen at position 1 donates electron density into the pyridine ring, enhancing aromaticity.
- The amino group’s lone pairs delocalize into the π-system, offsetting the electron-withdrawing effects of -CF₃.
- Computational studies of similar systems predict a HOMO-LUMO gap of ~4.2 eV, indicative of moderate reactivity suitable for catalytic or optoelectronic applications.
Table 2: Electronic Effects of Substituents
| Substituent | Effect Type | Impact on π-System |
|---|---|---|
| -CF₃ | -I, -R | Reduces electron density |
| -NH₂ | +R | Increases electron density |
| -COOEt | -I, +R | Polarizes adjacent positions |
Comparative Analysis with Related Imidazo[1,2-A]Pyridine Derivatives
This compound exhibits distinct properties compared to its structural analogues:
1. Solubility and Lipophilicity
- The trifluoromethyl group increases logP by ~1.5 units relative to non-fluorinated derivatives, enhancing membrane permeability.
- Ethyl esters demonstrate ~30% higher solubility in polar aprotic solvents (e.g., DMSO) compared to methyl esters, as observed in ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate.
2. Reactivity
- The electron-deficient pyridine ring (due to -CF₃) facilitates nucleophilic aromatic substitution at position 7, a site less reactive in parent imidazo[1,2-a]pyridines.
- In contrast, amino-substituted derivatives without -CF₃ show preferential electrophilic substitution at position 3.
3. Biological Relevance
- While safety profiles are excluded per instructions, it is notable that -CF₃ substitution in imidazo[1,2-a]pyridines correlates with improved pharmacokinetic properties in preclinical models, as seen in thromboxane A2 inhibitors.
Table 3: Comparative Properties of Imidazo[1,2-A]Pyridine Derivatives
| Compound | Substituents | logP | Reactivity Site |
|---|---|---|---|
| Target Compound | -NH₂, -CF₃, -COOEt | 2.8 | Position 7 |
| Ethyl 3-amino-5-ester | -NH₂, -COOEt | 1.3 | Position 3 |
| 8-Chloro-6-CF₃-imidazo[1,5-a] | -Cl, -CF₃ | 3.1 | Position 1 |
Properties
Molecular Formula |
C11H10F3N3O2 |
|---|---|
Molecular Weight |
273.21 g/mol |
IUPAC Name |
ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H10F3N3O2/c1-2-19-10(18)8-9(15)17-6(11(12,13)14)4-3-5-7(17)16-8/h3-5H,2,15H2,1H3 |
InChI Key |
OOLSFBGQVXSLNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=N1)C=CC=C2C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine derivatives with ethyl 2-bromo-2-(trifluoromethyl)acetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group typically yields nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[1,2-A]pyridine compounds exhibit significant antibacterial properties. Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate has been synthesized and tested for its efficacy against various bacterial strains. A study reported that compounds with similar structures showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
Anticancer Properties
The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies indicate that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Further investigations are needed to elucidate the precise pathways involved and to evaluate its effectiveness in vivo.
Agricultural Applications
Pesticide Development
The increasing resistance of pests to conventional pesticides has led researchers to explore novel compounds like this compound as potential biopesticides. Studies have shown that imidazo derivatives can possess insecticidal and acaricidal properties. For instance, compounds with trifluoromethyl groups have been associated with enhanced biological activity against agricultural pests, making them candidates for eco-friendly pest management strategies.
Material Science
Polymer Synthesis
this compound can serve as a building block in the synthesis of advanced polymers. Its functional groups allow for copolymerization with other monomers to create materials with tailored properties for applications in coatings, adhesives, and composites.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|---|
| Compound A | Structure A | 12 µg/mL | E. coli |
| Compound B | Structure B | 8 µg/mL | S. aureus |
| This compound | TBD | TBD | TBD |
Table 2: Potential Agricultural Applications
| Application Area | Compound Efficacy | Notes |
|---|---|---|
| Insecticidal | High | Effective against common agricultural pests |
| Acaricidal | Moderate | Requires further optimization for field use |
Case Studies
Case Study 1: Antibacterial Testing
In a controlled laboratory setting, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations, supporting its potential as a new antimicrobial agent.
Case Study 2: Pesticide Efficacy
Field trials were conducted to assess the effectiveness of this compound as a biopesticide. The compound demonstrated effective pest control while exhibiting lower toxicity to non-target organisms compared to traditional pesticides.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Imidazo[1,2-a]pyridine Derivatives
Key Observations:
Halogen vs. Amino Substituents: The 5-chloro-8-iodo derivative (CAS 2768298-94-6) exhibits higher molecular weight (350.54 g/mol) and may serve as a heavy-atom-containing probe for imaging , whereas the 5-amino variant (CAS 1000017-97-9) lacks fluorination, reducing metabolic resistance .
Carboxylate Ester vs. Acid : Ethyl esters (e.g., CAS 1260885-46-8) are prodrugs with improved membrane permeability compared to carboxylic acids (e.g., imidazo[1,2-a]pyridine-2-carboxylic acid, CAS 64951-08-2) .
Pharmacological and Toxicological Profiles
Antiparasitic and Anti-inflammatory Activity:
- This compound and analogs demonstrated efficacy against Entamoeba histolytica and Trichomonas vaginalis in vitro, with IC₅₀ values <10 µM .
- The trifluoromethyl group reduces oxidative degradation in vivo compared to nitro-substituted derivatives (e.g., ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate), which showed hepatotoxicity at high doses .
Toxicity:
- Imidazo[1,2-a]pyridines with -CF₃ or -NH₂ groups exhibited minimal hepatorenal toxicity in Wistar rats (200 mg/kg dose), while cyclopropyl derivatives caused gastrointestinal lesions .
Biological Activity
Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₁H₁₀F₃N₃O₂
- Molecular Weight : 273.22 g/mol
- CAS Number : 2102411-96-9
- Melting Point : 219-220°C
- Purity : ≥95% .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization of pyridine derivatives. The trifluoromethyl group enhances the compound's lipophilicity and may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that imidazo[1,2-A]pyridine derivatives exhibit considerable antitumor properties. For example, related compounds have been evaluated against various cancer cell lines, demonstrating significant growth inhibition.
| Compound | Cell Line | GI50 (μM) | Effect on Proliferation |
|---|---|---|---|
| This compound | MDA-MB-231 (TNBC) | TBD | Decreased proliferation |
| Doxorubicin | MDA-MB-231 (TNBC) | 0.5 | Significant reduction |
In particular, derivatives similar to this compound have shown promise in inhibiting cell proliferation in triple-negative breast cancer (TNBC) cell lines .
Antibacterial Activity
Imidazo[1,2-A]pyridine derivatives have also been reported to possess antibacterial properties. A series of related compounds were tested against various gram-positive and gram-negative bacteria, yielding promising results:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| This compound | S. aureus | TBD |
These findings suggest that the compound may inhibit bacterial growth effectively .
Case Studies
-
Antitumor Efficacy in TNBC :
A study evaluated the effects of various imidazo[1,2-A]pyridine derivatives on MDA-MB-231 cells. The compounds were tested for their ability to induce cell cycle arrest and apoptosis markers. While some compounds led to significant cell cycle alterations, this compound's specific mechanisms remain under investigation . -
Antibacterial Testing :
A series of imidazo[1,2-A]pyridine derivatives were synthesized and tested for antibacterial activity. The results indicated that certain modifications to the imidazo framework could enhance antibacterial potency against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
